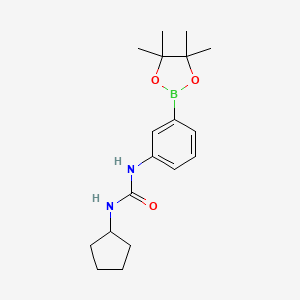![molecular formula C11H23Cl3N4 B1436141 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride CAS No. 2140305-20-8](/img/structure/B1436141.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride
Vue d'ensemble
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is primarily known for its pharmacological properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Heterocyclic Amino Acids : A study by Matulevičiūtė et al. (2021) discussed the development of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, as achiral and chiral building blocks. These compounds were synthesized from piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids, converted to β-keto esters, and then treated with N,N-dimethylformamide dimethyl acetal. The target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were produced as major products, and their structures were confirmed through NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).
Molecular Structure and Interactions
- Molecular Interaction Studies : In a study conducted by Shim et al. (2002), the molecular interactions of a compound similar to N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine were analyzed. The compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was a potent antagonist for the CB1 cannabinoid receptor. The study involved conformational analysis, pharmacophore models development, and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).
Potential Medical Applications
- Cancer Treatment Research : A patent by ロバート ヘンリー,ジェームズ (2006) describes the synthesis of compounds including (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid. These compounds were reported to inhibit Aurora A, indicating potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Bioactivity and Antimicrobial Studies
- Antitumor, Antifungal, and Antibacterial Studies : Titi et al. (2020) reported on the synthesis of hydroxymethyl pyrazole derivatives and their bioactivity. These compounds, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, demonstrated significant biological activity against breast cancer and microbes, highlighting their potential in medical research (Titi et al., 2020).
Crystallography and Structural Analysis
- Crystal Structure Investigations : Richter et al. (2009) synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound structurally similar to N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride. The study provided insights into the molecular structure through X-ray crystallography, which could be useful for understanding the structure and properties of similar compounds (Richter et al., 2009).
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14(11-3-5-12-6-4-11)8-10-7-13-15(2)9-10;;;/h7,9,11-12H,3-6,8H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAHCDMKHMFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)









![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)
![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)
